molecular formula C8H8IN3 B8499949 2-Methyl-8-iodoimidazo[1,2-a]pyridine-7-amine

2-Methyl-8-iodoimidazo[1,2-a]pyridine-7-amine

Cat. No.: B8499949
M. Wt: 273.07 g/mol
InChI Key: NLLCCRTXJNUAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-8-iodoimidazo[1,2-a]pyridine-7-amine is a useful research compound. Its molecular formula is C8H8IN3 and its molecular weight is 273.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8IN3

Molecular Weight

273.07 g/mol

IUPAC Name

8-iodo-2-methylimidazo[1,2-a]pyridin-7-amine

InChI

InChI=1S/C8H8IN3/c1-5-4-12-3-2-6(10)7(9)8(12)11-5/h2-4H,10H2,1H3

InChI Key

NLLCCRTXJNUAFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC(=C(C2=N1)I)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-diamino-3-iodopyridine 22 (4.36 g, 18.6 mmol) in ethanol (100 mL) was added chloracetone (7.15 g, 77.3 mmol). The solution was stirred at 65° C. for 6 h. After cooling to room temperature, the solution was evaporated to dryness. The residue was diluted with water (75 mL) and the resulting solution made basic (pH=12-13) by the addition of a ammonium hydroxide solution. The solution was extracted with CH2Cl2 and the combinated extracts were dried (Na2SO4), filtered and evaporated under reduced pressure. The crude product was purified by chromatography using CH2Cl2/EtOAc (4/1, v/v) as eluent to afford compound 23 (3.30 g, yield: 65%); mp 185° C.; IR (KBr) 3454, 3431, 3355, 3093, 3026, 1646, 1499, 1463; 1H NMR (400 MHz, DMSO-d6) δ 2.19 (s, 3H), 5.68 (brs, 2H), 6.38 (d, 1H, J=7.1 Hz), 7.42 (s, 1H), 8.03 (d, 1H, J=7.1 Hz); 13C NMR (100 MHz, DMSO-d6) δ 14.1, 60.9, 103.8, 109.3, 126.0, 140.4, 145.6, 146.6. Anal. Calcd for C8H8IN3: C, 35.19; H, 2.95; N, 15.39. Found: C, 35.25; H, 2.92; N, 15.60.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
65%

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